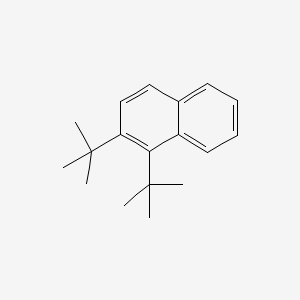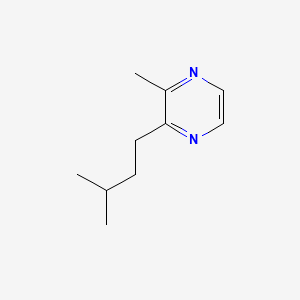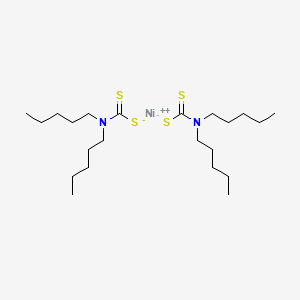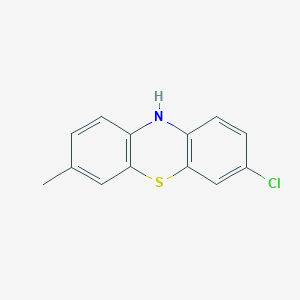![molecular formula C16H15N5O2 B14682429 Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- CAS No. 31464-38-7](/img/structure/B14682429.png)
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- is a chemical compound with the molecular formula C16H15N5O2 and a molecular weight of 309.32 g/mol . This compound is known for its vibrant color properties and is often used in dye applications.
Méthodes De Préparation
The synthesis of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- typically involves the reaction of 4-nitroaniline with a diazonium salt, followed by coupling with N-methyl-4-aminobenzonitrile . The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the phenyl rings.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a marker in analytical chemistry.
Biology: Employed in biological labeling and staining techniques due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the textile industry as a dye for synthetic fibers.
Mécanisme D'action
The mechanism of action of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in electron transfer reactions, affecting the electronic properties of the compound . The pathways involved include the formation of charge-transfer complexes and interactions with biological molecules, leading to changes in their optical and electronic properties .
Comparaison Avec Des Composés Similaires
Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- can be compared with other azo compounds such as:
Disperse Orange 30: Similar in structure but used primarily as an orange dye.
Disperse Red 179: Another azo dye with different substituents, used in the textile industry.
The uniqueness of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- lies in its specific substituents, which confer distinct electronic and optical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
31464-38-7 |
|---|---|
Formule moléculaire |
C16H15N5O2 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
3-[N-methyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C16H15N5O2/c1-20(12-2-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,12H2,1H3 |
Clé InChI |
GYBDRUAPPXYFAN-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


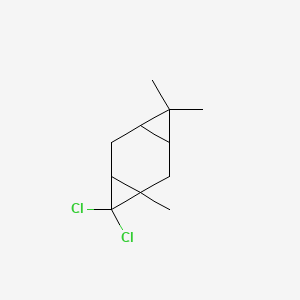

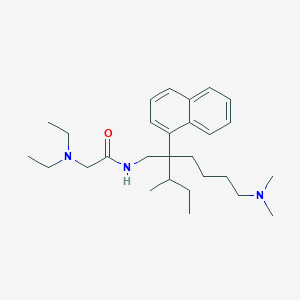

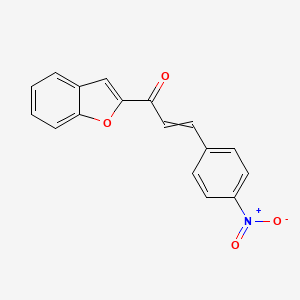
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
